molecular formula C9H10FN3 B8370753 6-Fluoro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

6-Fluoro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8370753
M. Wt: 179.19 g/mol
InChI Key: BRUIUUVNLUYGSY-UHFFFAOYSA-N
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Description

6-Fluoro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C9H10FN3 and its molecular weight is 179.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10FN3

Molecular Weight

179.19 g/mol

IUPAC Name

6-fluoro-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C9H10FN3/c1-6(2)9-12-11-8-4-3-7(10)5-13(8)9/h3-6H,1-2H3

InChI Key

BRUIUUVNLUYGSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1C=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of Intermediate 1e (1.81 g, 9.18 mmol), triphenylphosphine (4.83 g, 18.4 mmol), and triethylamine (5.12 mL, 36.7 mmol) in THF (25 mL) at 0° C., hexachloroethane (4.36 g, 18.4 mmol) was added in 2 portions at a 1 min intervals. The resulting pale brown solution was allowed to warm to RT then stirred for 2 h. The resulting yellow suspension was filtered, washing with THF (2×25 mL). The combined organics were purified using SCX-2 cartridge (washed with DCM-MeOH (1:1, 100 mL) and MeOH (50 mL), and then the product was eluted with 2M NH3 in MeOH) to give a pale yellow solid (1.60 g, 97%, contaminated with ˜2.5% Ph3P═O). NMR (400 MHz, CDCl3): 1.53 (6H, d), 3.32 (1H, sept), 7.15 (1H, ddd), 7.75 (1H, ddd), 7.84 (1H, m).
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
5.12 mL
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of Example 21 step a (0.41 g, 2.08 mmol), triphenylphosphine (763 mg, 2.91 mmol) and triethylamine (0.87 mL, 6.24 mmol) in THF (5 mL) at 0° C. was treated with 1,2-hexachloroethane (690 mg, 2.91 mmol). The reaction mixture was stirred at 0° C. for 40 min then at RT for 20 min, quenched with water, extracted twice with EtOAc, dried (Na2SO4), evaporated and purified twice by FCC (cyclohexane/EtOAc 1/0 to 1/1) to afford the title compound (274 mg, contaminated with 20% PPh3O, 58%) as a white solid. LCMS (Method 5): Rt 2.58 min, m/z 180 [MH+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
763 mg
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,2-hexachloroethane
Quantity
690 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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